Irinotecan Carboxylate Sodium Salt

Analytical reference standard Pharmaceutical impurity profiling Quality control

Irinotecan Carboxylate Sodium Salt (CAS 1329502-92-2) is the hydrolyzed open-ring carboxylate form of irinotecan. Unlike the clinical lactone forms, this stabilized sodium salt is optimized as an ISO17034-certified analytical reference standard for impurity identification and quantification in irinotecan drug substances. Key benefits include: - Certified purity of ≥96% (HPLC), ensuring reliable method validation and batch release testing. - Distinct chromatographic retention (TLC Rf = 0.35) for unambiguous impurity tracking. - Water-soluble formulation simplifies aqueous standard preparation without co-solvents.

Molecular Formula C33H39N4NaO7
Molecular Weight 626.686
CAS No. 1329502-92-2
Cat. No. B564572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrinotecan Carboxylate Sodium Salt
CAS1329502-92-2
Synonyms(αS)-2-[([1,4’-Bipiperidin]-1’-ylcarbonyl)oxy]-α,12-diethyl-9,11-dihydro-α-hydroxy-8-(hydroxymethyl)-9-oxo-indolizino[1,2-b]quinoline-7-acetic Acid Sodium Salt;  CPT 11 Carboxylic Acid Sodium Salt; 
Molecular FormulaC33H39N4NaO7
Molecular Weight626.686
Structural Identifiers
SMILESCCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+]
InChIInChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1
InChIKeyDKZQEGIYKWOXLC-WAQYZQTGSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irinotecan Carboxylate Sodium Salt: Specifications & Procurement


Irinotecan Carboxylate Sodium Salt (CAS 1329502-92-2), also designated as CPT-11 Carboxylic Acid Sodium Salt, represents the hydrolyzed open-ring carboxylate form of irinotecan . This compound is characterized by a molecular formula of C33H39N4NaO7 and a molecular weight of 626.68 g/mol . It functions as a DNA topoisomerase I inhibitor and exists as an off-white to pale yellow solid with a melting point exceeding 173°C (decomposition) . The compound exhibits slight solubility in DMSO and water, is hygroscopic in nature , and serves as a critical analytical reference standard and research tool in pharmaceutical quality control and drug development studies.

Certified analytical reference standard (ISO17034) for impurity profiling method validation
Open-ring carboxylate sodium salt form, distinct from lactone-form analogs in solubility and chromatography
Supports lactone-carboxylate interconversion studies and pharmacokinetic disposition research

Irinotecan Carboxylate Sodium Salt: Why Substitution Fails


Irinotecan Carboxylate Sodium Salt (CAS 1329502-92-2) cannot be substituted interchangeably with irinotecan hydrochloride trihydrate (CAS 136572-09-3), irinotecan free base (CAS 97682-44-5), or the active metabolite SN-38 (CAS 86639-52-3) due to fundamental differences in molecular form, physicochemical properties, and intended research applications [1]. The carboxylate sodium salt exists in the open-ring hydrolyzed state, whereas the clinical irinotecan hydrochloride trihydrate and the potent metabolite SN-38 predominantly exist in the closed lactone ring form [2]. This structural distinction directly impacts aqueous solubility, chromatographic behavior, and biological activity, making the carboxylate sodium salt uniquely suitable as an analytical reference standard for impurity profiling and as a distinct tool in pharmacokinetic studies of lactone-carboxylate interconversion [3].

Molecular Form
Open-ring carboxylate salt vs. lactone forms (hydrochloride/free base); impacts aqueous solubility and chromatographic retention
Analytical Grade
Certified ISO17034 standard provides traceability not uniformly available with research-grade irinotecan hydrochloride or SN-38
Intended Use
Procured as impurity marker and PK standard; may not directly replicate biological activity readouts of lactone-form analogs

Irinotecan Carboxylate Sodium Salt: Differentiation Evidence


Certified Reference Standard Purity

Irinotecan Carboxylate Sodium Salt is commercially available as an ISO17034-certified analytical reference standard with a purity specification of >95% (HPLC ≥96%) [1]. In contrast, irinotecan hydrochloride trihydrate (CAS 136572-09-3) and SN-38 (CAS 86639-52-3) are typically procured as research-grade compounds with variable purity specifications ranging from 90% to 98% and are not uniformly offered under ISO17034 certification . This certification ensures traceable metrological quality, uniform homogeneity, and documented stability, which are essential for method validation in pharmaceutical quality control applications.

Certified Purity
Certified context
≥96% (HPLC)
ISO17034 reference standard status
Supports QC method validation with metrological traceability
Contrasts with non-certified, research-grade analogs
Analytical reference standard Pharmaceutical impurity profiling Quality control

Aqueous Solubility vs. SN-38 Lactone

Irinotecan Carboxylate Sodium Salt (CAS 1329502-92-2) demonstrates water solubility , whereas the active metabolite SN-38 in its lactone form is characterized by extreme hydrophobicity that severely limits its drugability [1]. The lactone ring of SN-38 is unstable at physiological pH, undergoing rapid hydrolysis to the carboxylate form, which is the more water-soluble species [1]. The sodium salt of the carboxylate form provides a stabilized, pre-hydrolyzed entity that bypasses the pH-dependent lactone-carboxylate equilibrium limitations encountered with SN-38 lactone [2]. This distinction is critical for applications requiring aqueous-based analytical methods or formulation development.

Aqueous Solubility
Reported context
Water-soluble carboxylate
vs. hydrophobic SN-38 lactone
Enables aqueous-based analytical workflows without organic co-solvents
Relevant for formulation development and method design
Aqueous solubility Formulation development Drug delivery

Carboxylate vs. Lactone Pharmacokinetics

In a rat pharmacokinetic study directly comparing intravenous administration of SN-38 lactone versus SN-38 carboxylate, model-dependent analyses revealed that SN-38 lactone exhibited greater plasma clearance and a greater distribution volume than the carboxylate form [1]. Following carboxylate administration, the carboxylate form remained predominant throughout the observation period, whereas lactone administration resulted in an initial lactone predominance followed by an equilibrium shift toward the carboxylate form [1]. This demonstrates that the carboxylate form represents a distinct pharmacokinetic entity with measurably different disposition characteristics from the lactone form.

Pharmacokinetic Profile
Model context
Lower plasma clearance
vs. SN-38 lactone in rat models
Supports distinct in vivo disposition and metabolism research
Carboxylate form remained predominant post-administration
Pharmacokinetics Drug metabolism In vivo studies

Chromatographic Retention Distinction

Irinotecan Carboxylate Sodium Salt exhibits distinct chromatographic behavior from irinotecan hydrochloride and other irinotecan-related compounds, with a reported TLC Rf value of 0.35 under C18 reverse-phase conditions using methanol:water:acetic acid (7:2:1) as the mobile phase . This chromatographic distinction is fundamental to its utility as an analytical reference standard for identifying and quantifying the hydrolyzed ring-opening impurity in irinotecan drug substance and drug product analyses [1]. The lactone forms of irinotecan and SN-38 exhibit different retention characteristics under identical conditions.

Chromatographic Retention
Supporting evidence
TLC Rf = 0.35
C18 reverse-phase conditions
Enables specific identification of ring-opening impurity
Mobile phase: methanol:water:acetic acid (7:2:1)
HPLC analysis Impurity identification Analytical method development

Melting Point Differentiation

Irinotecan Carboxylate Sodium Salt exhibits a melting point range of 185-188°C with decomposition . This thermal behavior is distinct from that of irinotecan hydrochloride trihydrate, which demonstrates a different melting profile consistent with its hydrated hydrochloride salt form. The decomposition upon melting is characteristic of the carboxylate sodium salt and provides a diagnostic physicochemical parameter for identity confirmation during material characterization.

Melting Point
Supporting evidence
185-188°C (decomposition)
Physicochemical identifier for material verification
Distinct thermal profile for identity confirmation
Thermal analysis Physicochemical characterization Stability testing

Irinotecan Carboxylate Sodium Salt: Research & Industrial Applications


Pharmaceutical Impurity Profiling & QC

Irinotecan Carboxylate Sodium Salt (CAS 1329502-92-2) is optimally deployed as an ISO17034-certified analytical reference standard for the identification and quantification of the hydrolyzed ring-opening impurity in irinotecan drug substance and finished pharmaceutical products. The certified purity of >95% (HPLC ≥96%) [1] and distinct chromatographic retention (TLC Rf = 0.35 under C18 reverse-phase conditions) enable accurate method validation and impurity tracking required by regulatory authorities for drug registration and batch release testing. Laboratories performing pharmaceutical quality control under GMP guidelines should prioritize procurement of this certified reference standard over non-certified research-grade alternatives.

Lactone-Carboxylate Interconversion & PK Studies

Researchers investigating the pH-dependent lactone-carboxylate equilibrium of camptothecin derivatives require Irinotecan Carboxylate Sodium Salt as the pre-formed, stabilized carboxylate species. Direct comparative pharmacokinetic evidence demonstrates that the carboxylate form exhibits lower plasma clearance and distribution volume compared to the lactone form in rat models [2], making this compound an essential reference tool for studies examining irinotecan activation, metabolism, and the disposition kinetics of open-ring versus closed-ring forms in biological systems. The water solubility of the carboxylate sodium salt facilitates preparation of aqueous analytical standards without the co-solvent requirements of the hydrophobic lactone forms.

Formulation Development & Solubility Enhancement

The water-soluble nature of Irinotecan Carboxylate Sodium Salt , contrasted with the extreme hydrophobicity of SN-38 lactone (which is up to 1000-fold more potent than irinotecan yet severely limited by poor aqueous solubility [3]), positions this compound as a valuable comparator in formulation development studies. Researchers developing novel drug delivery systems, prodrug strategies, or nanoparticle formulations can utilize this compound to investigate how pre-conversion to the carboxylate form impacts loading efficiency, release kinetics, and stability in aqueous-based delivery platforms compared to lactone-based formulations.

HPLC & LC-MS Method Development & Validation

Analytical laboratories developing and validating HPLC or LC-MS methods for irinotecan and its related substances require Irinotecan Carboxylate Sodium Salt as a system suitability standard and impurity marker. The compound's distinct chromatographic behavior (TLC Rf = 0.35) and melting point (185-188°C with decomposition) provide unambiguous physicochemical identifiers that enable method developers to establish resolution, peak purity, and retention time reproducibility parameters essential for robust analytical procedures. The compound's hygroscopic nature also necessitates appropriate handling and storage conditions (2-8°C or -20°C) that should be factored into laboratory workflow planning.

Application
Selection Property
Validation Focus
Pharmaceutical QC & Impurity Profiling
Certified purity & chromatographic specificity
System suitability & retention time reproducibility
Lactone-Carboxylate PK Studies
Pre-formed stabilized carboxylate species
In vivo disposition & equilibrium kinetics in research models
Formulation & Drug Delivery Research
Water-soluble carboxylate platform
Comparative loading efficiency & release kinetics studies
HPLC/LC-MS Analytical Development
Distinct thermal & chromatographic behavior
Peak purity & resolution for impurity marker verification

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